This compound can be classified under the broader category of heterocyclic compounds due to the presence of sulfur in the thiophene ring. Its molecular formula is with a molecular weight of approximately 306.40 g/mol. The compound is also categorized as an impurity or intermediate in various chemical syntheses, particularly in the pharmaceutical industry, where it may serve as a precursor for drug development.
The synthesis of 6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one typically involves several key steps:
The molecular structure of 6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one can be described as follows:
COc1ccc(cc1)c2cc3ccc(OC)cc3s2
InChI=1S/C18H18O3S/c1-19-14-8-6-12(7-9-14)15-10-13(20)11-17(15)21-18(12)22/h6-11,19H,1-5H3
6-Methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one can undergo various chemical reactions:
The mechanism of action for 6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one is largely dependent on its biological targets:
Research indicates that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties, suggesting that this compound may have therapeutic potential in these areas.
The physical and chemical properties of 6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 306.40 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Crystalline solid |
6-Methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: